molecular formula C10H14ClNO2S B1383723 (1r,3r)-3-(Benzenesulfonyl)cyclobutan-1-amine hydrochloride CAS No. 2059912-10-4

(1r,3r)-3-(Benzenesulfonyl)cyclobutan-1-amine hydrochloride

Cat. No.: B1383723
CAS No.: 2059912-10-4
M. Wt: 247.74 g/mol
InChI Key: URHXDWNUILLTCA-UHFFFAOYSA-N
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Description

(1r,3r)-3-(Benzenesulfonyl)cyclobutan-1-amine hydrochloride is a synthetic organic compound that belongs to the class of cyclobutanes This compound is characterized by the presence of a benzenesulfonyl group attached to a cyclobutane ring, with an amine group at the 1-position and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3r)-3-(Benzenesulfonyl)cyclobutan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Benzenesulfonyl Group: This step usually involves sulfonylation reactions using benzenesulfonyl chloride and a base.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1r,3r)-3-(Benzenesulfonyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The benzenesulfonyl group or the amine group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary or tertiary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.

    Industry: The compound may find use in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of (1r,3r)-3-(Benzenesulfonyl)cyclobutan-1-amine hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane Derivatives: Other cyclobutane derivatives with different substituents may have similar structural features but different properties.

    Benzenesulfonyl Compounds: Compounds with the benzenesulfonyl group attached to different scaffolds may exhibit different reactivity and applications.

Uniqueness

The uniqueness of (1r,3r)-3-(Benzenesulfonyl)cyclobutan-1-amine hydrochloride lies in its specific combination of a cyclobutane ring, a benzenesulfonyl group, and an amine group, which may confer unique chemical and biological properties.

Properties

IUPAC Name

3-(benzenesulfonyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S.ClH/c11-8-6-10(7-8)14(12,13)9-4-2-1-3-5-9;/h1-5,8,10H,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHXDWNUILLTCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1S(=O)(=O)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059912-10-4
Record name 3-(benzenesulfonyl)cyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1r,3r)-3-(Benzenesulfonyl)cyclobutan-1-amine hydrochloride
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